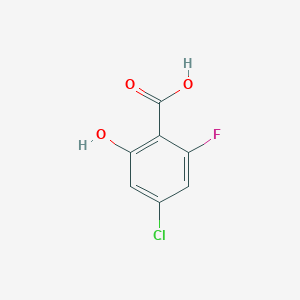

4-Chloro-2-fluoro-6-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-6-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUNFAVSEGZHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Fluoro 6 Hydroxybenzoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. This process involves breaking bonds (disconnections) to identify potential precursors and the reactions needed to form them.

For 4-Chloro-2-fluoro-6-hydroxybenzoic acid, several strategic disconnections can be envisioned. The most logical disconnections involve the carbon-carboxyl bond and the carbon-halogen bonds.

A primary retrosynthetic step is the disconnection of the carboxylic acid group. This suggests a precursor such as a substituted phenol (B47542) that can undergo carboxylation. The Kolbe-Schmitt reaction, which introduces a carboxyl group ortho to a hydroxyl group, is a powerful tool for this transformation. This disconnection leads to 3-Chloro-5-fluorophenol as a key precursor. The synthesis would then involve the regioselective carboxylation of this phenol to install the carboxylic acid at the C1 position (ortho to the hydroxyl group).

Alternatively, disconnections of the C-Cl and C-F bonds can be considered. This approach would start with a simpler hydroxybenzoic acid and sequentially introduce the halogen atoms. This leads to precursors such as 2-Fluoro-6-hydroxybenzoic acid or 4-Chloro-6-hydroxybenzoic acid . However, the success of this strategy depends heavily on achieving the correct regioselectivity during the halogenation steps, which can be challenging due to the directing effects of the existing substituents.

The table below summarizes potential key precursors identified through retrosynthetic analysis.

| Precursor | Corresponding Disconnection | Synthetic Transformation Required |

| 3-Chloro-5-fluorophenol | C-COOH bond | Regioselective Carboxylation |

| 2-Fluoro-6-hydroxybenzoic acid | C-Cl bond | Regioselective Chlorination |

| 4-Chloro-6-hydroxybenzoic acid | C-F bond | Regioselective Fluorination |

| 3,5-Dihalogenated Phenol | C-COOH bond | Carboxylation |

The final arrangement of substituents is dictated by the principles of electrophilic aromatic substitution. The directing effects of the groups already present on the ring determine the position of subsequent additions. Understanding these effects is critical when planning the order of reactions. wikipedia.orgmasterorganicchemistry.com

Hydroxyl (-OH): A strongly activating group and an ortho, para-director.

Carboxyl (-COOH): A deactivating group and a meta-director.

Halogens (-F, -Cl): Weakly deactivating groups but are ortho, para-directors due to the dominance of their resonance donation effect over their inductive withdrawal. wikipedia.org

In the target molecule, all substituents are positioned meta to each other, except for the ortho relationship between the carboxyl and hydroxyl groups, and the carboxyl and fluoro groups. This complex pattern suggests that a straightforward sequential substitution on a simple benzene (B151609) derivative is unlikely to succeed.

For instance, starting with 6-hydroxybenzoic acid, the powerful ortho, para-directing effect of the -OH group would direct incoming electrophiles (like Cl⁺ or F⁺) to positions 3 and 5, not positions 2 and 4. This highlights the challenge of direct halogenation and underscores the potential advantage of a strategy that begins with a precursor where the halogen and hydroxyl groups are already in the desired relative positions, such as 3-chloro-5-fluorophenol.

The table below outlines the directing effects of the key functional groups.

| Functional Group | Electronic Effect | Directing Effect |

| -OH (Hydroxyl) | Activating (+M > -I) | ortho, para |

| -COOH (Carboxyl) | Deactivating (-M, -I) | meta |

| -F (Fluoro) | Deactivating (-I > +M) | ortho, para |

| -Cl (Chloro) | Deactivating (-I > +M) | ortho, para |

Direct Synthesis Routes

Direct synthesis involves the construction of the target molecule in a forward sequence, starting from simple precursors. The main challenge lies in controlling the regiochemistry of each reaction step.

A sequential halogenation strategy would involve introducing the chlorine and fluorine atoms one at a time onto a pre-existing hydroxybenzoic acid framework. As noted in the retrosynthetic analysis, this approach faces significant regiochemical hurdles.

If one were to synthesize the target molecule starting from 2-Fluoro-6-hydroxybenzoic acid , a regioselective chlorination at the C4 position would be required. The directing effects of the existing groups present a significant challenge:

The -OH group at C6 strongly directs ortho and para, activating positions C5 and C1 (blocked).

The -F group at C2 directs ortho and para, activating positions C1 (blocked) and C5.

The -COOH group at C1 directs meta, activating positions C3 and C5.

All three groups cooperatively activate the C5 position for electrophilic substitution, with some activation at C3. The target C4 position is electronically disfavored. Achieving chlorination at C4 would likely require specialized catalytic systems or the use of blocking groups to temporarily deactivate the more reactive sites. rsc.orgresearchgate.net For instance, palladium-catalyzed C-H chlorination using directing auxiliaries has been developed for phenol derivatives, offering a potential, albeit complex, solution. rsc.org Common chlorinating agents like sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acid catalysts can be used, but achieving the desired regioselectivity remains a primary obstacle. cardiff.ac.uk

Similarly, a synthetic route starting from 4-Chloro-6-hydroxybenzoic acid would necessitate a regioselective fluorination at the C2 position. An analysis of the directing effects reveals a similar challenge:

The -OH group at C6 activates positions C5 (ortho) and C1 (blocked).

The -Cl group at C4 activates positions C3 and C5 (ortho).

The -COOH group at C1 activates positions C3 and C5 (meta).

Again, the desired C2 position is not electronically favored for a standard electrophilic fluorination reaction. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used but would be expected to react at the more nucleophilic C3 or C5 positions. researchgate.net

A more viable strategy for introducing the fluorine atom at a specific, non-activated position involves starting with a precursor where the fluorine is already present. For example, the synthesis of 4-fluoro-2-hydroxybenzoic acid is achieved via nucleophilic aromatic substitution on 2,4-difluorobenzoic acid, where a hydroxide (B78521) ion displaces the more activated fluorine at the C2 position. chemicalbook.com A similar logic could be applied by starting with a precursor like 2,4-dichloro-6-fluorobenzoic acid and selectively manipulating the functional groups, although this adds complexity. Another classic method for site-specific fluorine introduction is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an amino precursor. This would require the synthesis of 2-amino-4-chloro-6-hydroxybenzoic acid, followed by diazotization and fluorination.

Given these challenges, the most promising synthetic strategy appears to be the one identified via retrosynthesis: the carboxylation of 3-chloro-5-fluorophenol. This approach circumvents the difficult regiochemical issues associated with sequential halogenation of the hydroxybenzoic acid core.

Oxidation of Halogenated Hydroxybenzaldehydes

The direct oxidation of a substituted hydroxybenzaldehyde represents a key step in the synthesis of this compound and its analogues. This transformation, while conceptually straightforward, requires careful control of reaction parameters to ensure high yield and selectivity.

Optimization of Oxidizing Agents and Reaction Conditions

The conversion of an aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents, with the choice of reagent and conditions being paramount for substrates bearing sensitive functional groups like hydroxyl and halogen substituents. scispace.com Classical methods often employ potent oxidants like potassium permanganate (B83412) (KMnO₄) or silver nitrate (B79036). blucher.com.br For instance, 4-hydroxybenzaldehyde (B117250) can be effectively oxidized to 4-hydroxybenzoic acid using an aqueous silver nitrate solution. blucher.com.br Organic peracids in basic organic solvents also serve as effective reagents for these transformations. blucher.com.br

Modern approaches have focused on developing milder and more sustainable methods. An improved aqueous basic hydrogen peroxide system has been shown to be effective for the oxidation of electron-rich aromatic aldehydes. nih.gov Biocatalytic methods, utilizing aldehyde dehydrogenases (ALDHs), offer exceptional selectivity under mild conditions (pH 8.5, 40 °C), using atmospheric oxygen as the ultimate oxidant. nih.gov Another approach involves the anaerobic oxidation of aldehydes using iron(III) nitrate under mild hydrothermal conditions, which has been shown to tolerate halogen substituents. reddit.com Light-promoted, catalyst-free methods using atmospheric oxygen have also emerged as a green and efficient alternative. researchgate.net

The following table summarizes various oxidizing systems and their general applicability to the oxidation of substituted benzaldehydes.

| Oxidizing Agent/System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Silver Nitrate (AgNO₃) | Aqueous solution | Effective for hydroxybenzaldehydes | blucher.com.br |

| Hydrogen Peroxide (H₂O₂) / Base | Aqueous, basic | Good for electron-rich substrates | nih.gov |

| Iron(III) Nitrate (Fe(NO₃)₃) | Hydrothermal, anaerobic | Tolerates halogen substituents | reddit.com |

| Aldehyde Dehydrogenase (ALDH) / O₂ | Phosphate buffer, pH 8.5, 40 °C | High chemoselectivity, mild, sustainable | nih.gov |

| Atmospheric O₂ / Light | Acetone/water, sunlight or LED | Catalyst-free, green | researchgate.net |

Control of Chemoselectivity for Carboxylic Acid Formation

A significant challenge in the oxidation of ortho- or para-hydroxybenzaldehydes is the competing Dakin oxidation, where the aldehyde group is replaced by a hydroxyl group, yielding a benzenediol. rsc.org This reaction also proceeds with hydrogen peroxide in a basic medium, the same conditions often used for the desired carboxylic acid formation. rsc.orgasm.org Therefore, achieving chemoselectivity for the carboxylic acid product is crucial.

The outcome of the reaction is highly dependent on the reaction conditions, particularly the pH. rsc.org Careful modulation of the base concentration and reaction temperature can favor the desired oxidation to the carboxylic acid over the Dakin pathway. Furthermore, the choice of oxidant is critical. Reagents not typically associated with the Dakin reaction, such as silver oxide or certain biocatalysts, can provide a high degree of chemoselectivity. blucher.com.br

Biocatalytic systems using aldehyde dehydrogenases are particularly noteworthy for their exquisite chemoselectivity. nih.gov These enzymes are specifically tailored to oxidize the aldehyde functional group while leaving other potentially reactive sites, such as phenolic hydroxyl groups, untouched. In a study screening numerous substituted aldehydes, ALDHs converted them to the corresponding carboxylic acids with over 99% chemoselectivity, with no Dakin-type oxidation observed. nih.gov This level of control is often difficult to achieve with traditional chemical oxidants.

Multi-Step Convergent and Linear Syntheses

Complex substituted benzoic acids are often constructed through multi-step sequences. These routes may involve the modification of simpler, readily available precursors through strategic bond-forming and functional group interconversion reactions.

Strategies Involving Demethylation of Methoxy (B1213986) Precursors

A common synthetic strategy involves the use of methoxy-substituted benzoic acids as precursors, with the methoxy group serving as a protecting group for the desired phenol. The final step in such a sequence is the cleavage of the aryl methyl ether to unveil the hydroxyl group.

A variety of reagents are available for this O-demethylation step. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers, often used in stoichiometric amounts in solvents like dichloromethane. nih.govresearchgate.net Mechanistic studies suggest that one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether through a series of charged intermediates. nih.govresearchgate.net Other Lewis acids, such as aluminum chloride (AlCl₃), often in combination with nucleophiles like sodium iodide, can also effect demethylation. acs.org

Harsh conditions, such as refluxing in concentrated hydrobromic acid (HBr), are also effective but may not be suitable for sensitive substrates. acs.org Milder alternatives include heating with lithium chloride (LiCl) in dimethylformamide (DMF) or using molten pyridinium (B92312) hydrochloride. acs.orgresearchgate.net Biocatalytic approaches have also been developed; for example, the cytochrome P450 enzyme CYP199A4 can efficiently demethylate 4-methoxybenzoic acid. Similarly, certain microorganisms like Nocardia corallina have been shown to demethylate various methoxybenzoic acids.

The table below compares several common methods for the demethylation of aryl methyl ethers.

| Reagent/Method | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, 0 °C to RT | Highly effective, general applicability | nih.govresearchgate.net |

| Hydrobromic Acid (HBr) | Reflux in 48% aq. HBr | Harsh conditions, can cause side reactions | acs.org |

| Pyridinium Hydrochloride | Neat, molten (~140-180 °C) | Strongly acidic, high temperature | acs.org |

| Aluminum Chloride (AlCl₃) / NaI | Acetonitrile, reflux | Alternative to BBr₃ | acs.org |

| Lithium Chloride (LiCl) / DMF | Reflux | Milder but can have lower yields | acs.orgresearchgate.net |

| CYP199A4 Enzyme | Aqueous buffer | Biocatalytic, highly selective for p-methoxy |

Palladium-Catalyzed Carbamoylation and Related Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing substituted benzoic acids from aryl halide precursors. A highly relevant transformation is the direct carboxylation of aryl halides (e.g., aryl chlorides or bromides) using carbon dioxide (CO₂) as an inexpensive and abundant C1 source.

This reaction typically involves a Pd(0) catalyst, a suitable ligand, and a reducing agent. For example, the carboxylation of aryl bromides has been achieved using a Pd(OAc)₂ catalyst with a tBuXPhos ligand and Et₂Zn as the reductant under 10 atm of CO₂. More recent developments have enabled this transformation under milder conditions, including visible-light-driven protocols. A palladium-catalyzed direct carbonylation of aryl bromides using Pd(dba)₂/DPEPhos as the catalyst has been developed that proceeds under mild conditions with CO₂ as the carbonyl source. blucher.com.br

These carboxylation methods provide a direct route to benzoic acid scaffolds from halogenated precursors, offering a powerful alternative to traditional methods like Grignard reactions followed by quenching with CO₂.

Advanced Functionalization of Substituted Benzoic Acid Scaffolds

The late-stage functionalization of an existing benzoic acid core is an efficient strategy for generating analogues. This approach avoids the de novo synthesis of each derivative and allows for rapid exploration of structure-activity relationships. A prominent strategy in this area is transition-metal-catalyzed C–H activation, where a C–H bond on the aromatic ring is selectively converted into a C–C or C-heteroatom bond.

The carboxylic acid group can act as a directing group to facilitate the functionalization of the ortho C–H bond. For example, Pd(II)-catalyzed reactions can be used for the direct carboxylation of the C–H bond ortho to the existing carboxylic acid on a benzoic acid derivative, using carbon monoxide (CO) as the carboxyl source to form phthalic acid analogues.

Achieving functionalization at the meta position is more challenging due to the inherent electronic and directing group effects. However, specialized templates have been developed that can bind to the carboxylic acid and position a catalytic metal complex to activate a remote meta C–H bond.

Late-stage amination of benzoic acids has also been reported, providing access to valuable aniline (B41778) derivatives through directed Iridium-catalyzed C-H activation. These advanced methods enable the precise modification of complex benzoic acid scaffolds, providing access to a diverse range of analogues that would be difficult to synthesize through linear sequences.

Purification and Isolation Techniques in Synthetic Organic Chemistry

The isolation and purification of the target compound are critical steps in synthetic organic chemistry to ensure the removal of impurities such as starting materials, reagents, by-products, and solvents. For a substituted aromatic compound like this compound, a combination of techniques is often employed to achieve high purity. The choice of method depends on the physical and chemical properties of the compound and its impurities, including polarity, solubility, and volatility.

Chromatographic Separation Methods for Halogenated Compounds

Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov For halogenated aromatic acids, various chromatographic techniques are applicable, with the choice depending on the scale of the purification and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the analysis and purification of aromatic carboxylic acids. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly used. nih.govupb.ro The retention of ionic compounds like carboxylic acids is highly dependent on the pH of the mobile phase. nih.gov To achieve good separation, an ion-suppressing approach is often used, where the mobile phase is acidified to keep the carboxylic acid in its protonated, less polar form, thereby increasing its retention on the nonpolar stationary phase. nih.gov Alternatively, ion-pair chromatography can be employed, where a reagent is added to the mobile phase to form a neutral ion pair with the analyte, enhancing its retention. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Luna 5 µm C18 column (150 x 4.60 mm) | upb.ro |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Ammonium acetate (B1210297) solution at pH 4.2 (B). A:B = 40:60 | upb.ro |

| Flow Rate | 1.0 mL/min | upb.ro |

| Detection | Diode Array Detection (DAD) | upb.ro |

| Injection Volume | 5 µL | upb.ro |

Thin-Layer Chromatography (TLC) TLC is a rapid and versatile method for monitoring reaction progress and identifying suitable solvent systems for column chromatography. researchgate.net For halogenated derivatives of benzoic acids, both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., silanized silica gel) TLC can be effective. researchgate.net The choice of the mobile phase is crucial for achieving separation. For instance, a mixture of a nonpolar solvent like hexane (B92381) with a small amount of a more polar solvent like propanol-2 can be used on silica gel plates to separate chloro- and bromo-benzoic acid isomers. researchgate.net Visualization is typically achieved under UV light. researchgate.net

| Stationary Phase | Mobile Phase | Compounds Separated | Reference |

|---|---|---|---|

| Silica Gel ("Sorbfil", "Silufol") | Hexane-propanol-2 (9.5:0.5) | o-ClBA, p-ClBA, o-BrBA, p-BrBA | researchgate.net |

| Silanized Silica Gel (Reversed-Phase) | Borate buffer (pH 2) with organic solvent addition | p-hydroxybenzoic acid and its esters | researchgate.net |

Column Chromatography For preparative scale purification, column chromatography is widely used. In the synthesis of compounds analogous to this compound, silica gel column chromatography is a common purification step. For example, after a reaction to produce 4-benzyloxyphenyl 4-dodecyloxy-2-chlorobenzoate, the product was purified by silica gel column chromatography. prepchem.com Similarly, fluorinated fluorene (B118485) derivatives have been purified by filtration through aluminum oxide with toluene (B28343) as the eluent. google.com The selection of the eluent system is critical and is typically optimized using TLC first. A gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate) is often used to elute compounds from the column based on their polarity.

Crystallization and Recrystallization Protocols for Purity Enhancement

Crystallization is a powerful purification technique for solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent. Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. masterorganicchemistry.com

Principles and Solvent Selection The ideal recrystallization solvent will dissolve the compound completely when hot but only sparingly when cold. masterorganicchemistry.com Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The process of selecting a solvent often involves testing small batches of the crude material with a variety of potential solvents. masterorganicchemistry.com For acidic compounds like this compound, the solubility is also highly pH-dependent. Purification can sometimes be achieved by dissolving the compound in a basic aqueous solution, filtering to remove insoluble impurities, and then re-acidifying to precipitate the pure acid. google.com This method was used in the synthesis of 4-fluoro-2-hydroxybenzoic acid, where the product was precipitated from a large volume of ice water by adjusting the pH with concentrated hydrochloric acid. chemicalbook.com

Protocols for Halogenated Aromatic Acids For halogenated and fluorinated aromatic compounds, various organic solvents can be used for recrystallization. The choice depends on the specific substitution pattern and the resulting polarity and solubility of the molecule. For example, enantiomerically pure fluorooxindole was obtained through recrystallization. lew.ro In another case, a fluorinated aromatic compound was purified by recrystallization from heptane. google.com For substituted β-diketone and triketone compounds bearing perfluorophenyl groups, recrystallization from an ethanol (B145695) solution was effective in yielding pure colorless prismatic crystals. mdpi.com

A general recrystallization procedure involves:

Dissolving the impure solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove residual solvent.

| Compound Type | Recrystallization Solvent/Method | Reference |

|---|---|---|

| Fluorinated aromatic compound | Heptane | google.com |

| Perfluorophenyl substituted β-diketone | Ethanol | mdpi.com |

| 4-fluoro-2-hydroxybenzoic acid | Precipitation from water by pH adjustment | chemicalbook.com |

| p-hydroxybenzoic acid | Precipitation from aqueous solution by pH adjustment | google.com |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Fluoro 6 Hydroxybenzoic Acid

Reactivity of Aromatic Halogen Substituents

The presence of two different halogen atoms on the aromatic ring, along with other substituents, makes the molecule susceptible to nucleophilic aromatic substitution.

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism. In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. csbsju.edu

For 4-Chloro-2-fluoro-6-hydroxybenzoic acid, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nature of the carboxylic acid, fluorine, and chlorine substituents. The hydroxyl group, while having a resonance-donating effect, also contributes an inductive withdrawing effect.

In SNAr reactions, the rate is influenced by both the ability of substituents to stabilize the Meisenheimer complex and the nature of the leaving group.

Electronic Effects: Electron-withdrawing groups (EWGs) activate the aromatic ring towards nucleophilic attack by reducing the electron density of the ring and by stabilizing the negative charge of the Meisenheimer intermediate through inductive (-I) and/or resonance (-M) effects. masterorganicchemistry.comnumberanalytics.com In this compound, the -COOH, -F, and -Cl groups are all electron-withdrawing primarily through their inductive effects. For halogens, the inductive effect (-I) generally outweighs their weaker resonance-donating effect (+M). numberanalytics.com The strong -I effect of fluorine is particularly effective at stabilizing the negative charge in the Meisenheimer complex. stackexchange.com These EWGs must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. libretexts.org

Leaving Group Ability: In contrast to Sₙ2 reactions, the leaving group ability in SNAr reactions is not primarily determined by the carbon-halogen bond strength. Instead, it is related to the electronegativity of the halogen, which influences the rate of the initial nucleophilic attack (the rate-determining step). Highly electronegative substituents make the carbon atom they are attached to more electrophilic and better able to stabilize the incoming negative charge. Consequently, the typical order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. wikipedia.orgnih.govmdpi.com The C-F bond, despite being the strongest, makes the attached carbon highly electrophilic, thus accelerating the initial attack by the nucleophile. csbsju.edustackexchange.com Therefore, in a reaction with a nucleophile, the fluorine atom at the C2 position is more likely to be substituted than the chlorine atom at the C4 position.

| Factor | Influence on SNAr Reactivity | Example/Reason |

|---|---|---|

| Substituent Electronic Effect | Electron-withdrawing groups (EWGs) activate the ring. | -NO₂, -CN, -COOH, Halogens stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com |

| Position of EWG | EWGs must be ortho or para to the leaving group for maximum stabilization. | Allows for delocalization of the negative charge onto the EWG through resonance. libretexts.org |

| Leaving Group | Reactivity order is F > Cl > Br > I. | The rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. wikipedia.orgnih.gov |

| Nucleophile | Strong nucleophiles are generally required. | Examples include alkoxides (RO⁻), amines (RNH₂), and hydroxide (B78521) (OH⁻). wikipedia.org |

Compound Index

| Compound Name |

|---|

| This compound |

| Thionyl chloride |

| Oxalyl chloride |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) |

| Sodium borohydride |

| Lithium aluminum hydride |

| (4-chloro-2-fluoro-6-hydroxyphenyl)methanol |

| 3-chloro-5-fluorophenol |

| Salicylic (B10762653) acid |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Regioselectivity in Halogen Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is substituted with electron-withdrawing groups. In this compound, the reactivity of the halogens towards nucleophilic displacement is complex. Generally, fluorine is a better leaving group than chlorine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.

The positions of the halogens relative to the other functional groups are critical. The fluorine atom at C2 is ortho to both the activating hydroxyl group and the deactivating carboxylic acid group. The chlorine atom at C4 is para to the carboxylic acid and ortho to a hydrogen. The regioselectivity of a potential SNAr reaction would depend heavily on the reaction conditions and the nature of the nucleophile. Theoretical predictions suggest that the carbon atom bearing the fluorine (C2) would be the more likely site for nucleophilic attack due to the combined electron-withdrawing effects of the adjacent carboxylic acid and the fluorine atom itself, which stabilize the intermediate.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates.

The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex. The reactivity of aryl halides in the crucial oxidative addition step generally follows the order I > Br > Cl >> F. Consequently, the chlorine atom at the C4 position of this compound would be the expected reactive site for Suzuki coupling under standard conditions, leaving the C-F bond intact.

For a successful coupling, the carboxylic acid and hydroxyl groups may require protection to prevent interference with the basic conditions and the catalytic cycle. A typical reaction would involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and an arylboronic acid to form a new biaryl structure at the C4 position.

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions

| Parameter | Condition |

|---|---|

| Aryl Halide | Methyl 4-chloro-2-fluoro-6-methoxybenzoate |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene (B28343)/Water |

| Temperature | 80-100 °C |

Note: This table is illustrative, based on general procedures for similar substrates, as specific experimental data for this compound is not available.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds from aryl halides and amines. Similar to the Suzuki coupling, the reactivity trend favors heavier halogens. Therefore, selective amination would be expected to occur at the C4 position, displacing the chlorine atom.

The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄). The choice of ligand and base is crucial for achieving high yields and depends on the specific amine being coupled. Again, protection of the acidic phenolic and carboxylic acid protons is generally necessary to prevent side reactions.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at C6 is acidic and nucleophilic, making it a site for various transformations.

Etherification Reactions

The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., K₂CO₃, NaH) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

To ensure selectivity, the more acidic carboxylic acid group would need to be protected first, typically as an ester. The reaction would proceed by treating the protected compound with a base and an alkylating agent in a polar aprotic solvent like DMF or acetone.

Table 2: Representative Etherification Reaction

| Step | Reagents & Conditions | Product |

|---|---|---|

| 1. Protection | Methanol, H₂SO₄ (cat.), Reflux | Methyl 4-chloro-2-fluoro-6-hydroxybenzoate |

| 2. Etherification | K₂CO₃, Methyl Iodide, Acetone, Reflux | Methyl 4-chloro-2-fluoro-6-methoxybenzoate |

Acylation and Protection Strategies

The hydroxyl group can be acylated to form an ester, a reaction that is also commonly used as a protection strategy. Acylation can be achieved using an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine.

This acylation serves as an effective way to protect the hydroxyl group, preventing it from participating in unwanted reactions during transformations at other sites on the molecule. For instance, if a Grignard reaction were planned, both the hydroxyl and carboxylic acid protons would need to be protected. The resulting acyl group can typically be removed under basic conditions (saponification) to regenerate the hydroxyl group.

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of this compound is highly substituted, which presents a complex scenario for predicting the outcome of electrophilic aromatic substitution (EAS) reactions. The interplay of the directing effects of the existing substituents determines the position of attack by an incoming electrophile. The hydroxyl (-OH) and fluoro (-F) groups are activating, ortho-, para-directing groups, while the chloro (-Cl) group is deactivating but also ortho-, para-directing. The carboxylic acid (-COOH) group is a deactivating, meta-directing group.

Given the substitution pattern, the available positions for substitution are at C3 and C5. The powerful ortho-, para-directing influence of the hydroxyl group at C6 and the fluoro group at C2, coupled with the ortho-, para-directing effect of the chloro group at C4, will strongly influence the regioselectivity of incoming electrophiles.

Directed Ortho-Metalation and Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. organic-chemistry.orgwikipedia.org In the case of substituted benzoic acids, the carboxylic acid group can act as a DMG, directing lithiation to the ortho position. organic-chemistry.org

For this compound, the potential sites for directed lithiation are the positions ortho to the directing groups. The primary DMGs on this molecule are the carboxylic acid and the hydroxyl group. The relative directing ability of these groups, along with the influence of the halogens, will determine the site of metalation.

Directing Group Effects in Ortho-Metalation:

| Directing Group | Relative Strength | Position Directed |

| -CONR₂ | Strong | Ortho |

| -OH (as -O⁻Li⁺) | Strong | Ortho |

| -COOH (as -COO⁻Li⁺) | Moderate | Ortho |

| -F | Moderate | Ortho |

| -Cl | Weak | Ortho |

In the presence of a strong lithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), both the carboxylic acid and the hydroxyl group will be deprotonated to form the corresponding lithium carboxylate and lithium phenoxide. Both of these anionic groups are potent ortho-directing groups.

The position ortho to the carboxylate group is C6, which is already substituted with a hydroxyl group. The other ortho position, C2, is substituted with a fluorine atom. The positions ortho to the newly formed lithium phenoxide at C6 are C5 and C1 (which bears the carboxylate). Therefore, the most likely position for lithiation would be C5, as it is ortho to the powerful hydroxyl directing group and is an unsubstituted carbon. The fluorine at C2 and the chlorine at C4 also have the potential to direct lithiation, but their directing ability is generally weaker than that of the deprotonated hydroxyl and carboxyl groups.

A general representation of a directed ortho-lithiation reaction on a substituted benzoic acid is shown below:

Scheme 1: General representation of directed ortho-lithiation of a substituted benzoic acid.

Research on substituted benzoic acids has shown that the carboxylate group can effectively direct metalation. For instance, 2-methoxybenzoic acid undergoes deprotonation exclusively at the position ortho to the carboxylate when treated with s-BuLi/TMEDA. organic-chemistry.org This highlights the strong directing nature of the carboxylate group. In this compound, the synergistic directing effects of the deprotonated hydroxyl and carboxyl groups would likely lead to highly regioselective lithiation at the C5 position. Subsequent reaction with an electrophile (E+) would then introduce a new substituent at this position.

Halogenation and Nitration Studies on Substituted Benzoic Acids

The hydroxyl group is a strongly activating ortho-, para-director, and the carboxylic acid is a deactivating meta-director. The halogens are deactivating but ortho-, para-directing. In salicylic acid (2-hydroxybenzoic acid), the hydroxyl group directs incoming electrophiles to the positions ortho and para to it (C3 and C5).

Halogenation:

The halogenation of salicylic acid typically yields 3,5-dihalosubstituted products due to the strong activating effect of the hydroxyl group. For this compound, the available positions for substitution are C3 and C5. The hydroxyl group at C6 strongly activates the ortho-position C5. The fluoro group at C2 activates the ortho-position C3. The chloro group at C4 directs to the ortho-positions C3 and C5. The carboxylic acid at C1 directs meta to C3 and C5. Therefore, electrophilic attack is highly favored at both the C3 and C5 positions.

Representative Halogenation Reactions of Salicylic Acid Derivatives:

| Starting Material | Reagents | Major Product(s) |

| Salicylic acid | Br₂ / H₂O | 2,4,6-Tribromophenol (decarboxylation occurs) |

| Salicylic acid | Cl₂ / CH₃COOH | 3,5-Dichlorosalicylic acid |

| 4-Chlorosalicylic acid | Br₂ / CH₃COOH | 3-Bromo-4-chlorosalicylic acid and 5-Bromo-4-chlorosalicylic acid |

Based on these trends, the halogenation of this compound would be expected to occur at the C3 and/or C5 positions, with the exact product distribution depending on the reaction conditions and the specific halogenating agent used.

Nitration:

The nitration of salicylic acid with nitric acid in the presence of a dehydrating agent like sulfuric acid typically yields a mixture of 3-nitrosalicylic acid and 5-nitrosalicylic acid. researchgate.netnih.gov The strong activation by the hydroxyl group directs the incoming nitro group to the ortho (C3) and para (C5) positions.

For this compound, the directing effects are more complex. The hydroxyl group at C6 directs to C5. The fluoro group at C2 directs to C3. The chloro group at C4 directs to C3 and C5. The carboxylic acid directs meta to C3 and C5. All directing effects converge to favor substitution at the C3 and C5 positions.

Representative Nitration Reactions of Salicylic Acid Derivatives:

| Starting Material | Reagents | Major Product(s) |

| Salicylic acid | HNO₃ / H₂SO₄ | 3-Nitrosalicylic acid and 5-Nitrosalicylic acid |

| 4-Chlorosalicylic acid | HNO₃ / H₂SO₄ | 4-Chloro-3-nitrosalicylic acid and 4-Chloro-5-nitrosalicylic acid |

Therefore, the nitration of this compound is anticipated to yield a mixture of 4-Chloro-2-fluoro-6-hydroxy-3-nitrobenzoic acid and 4-Chloro-2-fluoro-6-hydroxy-5-nitrobenzoic acid. The precise ratio of these isomers would depend on the specific nitrating agent and reaction conditions employed.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS Number: 2363171-74-6), no publicly available research findings or spectral data could be located in scientific databases and literature.

Chemical suppliers list this compound as available for purchase, indicating that it has been synthesized. However, the detailed structural elucidation and conformational analysis data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS), have not been published in accessible scholarly articles or spectral databases.

The generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as requested, is therefore not possible at this time due to the absence of primary scientific data for "this compound."

While spectroscopic data for structurally related compounds—such as various isomers of chlorofluorobenzoic acids, hydroxybenzoic acids, and chlorohydroxybenzoic acids—are available, an analysis based on these analogs would be predictive and not a reflection of experimental findings for the specific compound . Adhering to the strict requirement for scientifically accurate content focused solely on "this compound," such predictive analysis falls outside the scope of the request.

Therefore, the article cannot be generated as per the provided outline and content requirements.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool to probe the electronic transitions within a molecule. For aromatic compounds like 4-Chloro-2-fluoro-6-hydroxybenzoic acid, the absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The primary electronic transitions observed are typically π → π* and n → π* transitions.

The benzene (B151609) ring and the carboxylic acid group are the main chromophores. The presence of halogen and hydroxyl substituents modifies the energy of these transitions. The hydroxyl group, being an auxochrome, can cause a red shift (bathochromic shift) in the absorption maxima. The electronic spectrum is also influenced by the solvent polarity, which can affect the energy levels of the molecular orbitals involved in the transitions. shu.ac.uk

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* | 285 | 8,500 | Ethanol (B145695) |

| n → π* | 320 | 1,200 | Ethanol |

| π → π* | 280 | 8,200 | Hexane (B92381) |

Note: This data is illustrative and based on typical values for substituted benzoic acids.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Growing single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For halogenated hydroxybenzoic acids, several techniques can be employed. The slow evaporation of a saturated solution is a common and effective method. nih.gov The choice of solvent is crucial and is often determined through solubility studies with various organic solvents like ethanol, methanol, or acetone. nih.gov Other techniques include vapor diffusion and cooling crystallization. The presence of multiple functional groups capable of hydrogen bonding can influence the crystal packing and may lead to the formation of different polymorphs. tricliniclabs.com

Once a suitable crystal is obtained, its diffraction pattern is analyzed to determine the unit cell parameters, which define the crystal system. Substituted benzoic acids often crystallize in monoclinic or orthorhombic systems. nih.gov The systematic absences in the diffraction data are then used to identify the space group, which describes the symmetry elements present in the crystal lattice. For instance, many organic acids form centrosymmetric dimers through hydrogen bonding of their carboxylic acid groups, often leading to space groups like P2₁/c. nih.gov

The refined crystal structure provides precise measurements of bond lengths, bond angles, and dihedral angles. In this compound, the intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group, and potentially between the fluorine and the carboxylic acid proton, can significantly influence these parameters. Steric hindrance between the ortho substituents (fluoro and hydroxyl groups) and the carboxylic acid group can force the carboxyl group to twist out of the plane of the benzene ring. uc.ptmdpi.com

Table 2: Plausible Intramolecular Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Cl | 1.74 |

| C-F | 1.35 |

| C-O (hydroxyl) | 1.36 |

| C-C (carboxyl) | 1.49 |

| C=O (carboxyl) | 1.25 |

| C-O (carboxyl) | 1.30 |

| **Bond Angles (°) ** | |

| C-C-Cl | 119.5 |

| C-C-F | 118.0 |

| C-C-OH | 121.0 |

| O=C-OH | 122.5 |

| **Dihedral Angles (°) ** |

Note: This data is illustrative and based on values for structurally similar compounds.

Conformational Landscape and Dynamics

The presence of rotatable bonds allows this compound to exist in different spatial arrangements or conformations.

The primary source of conformational isomerism in this molecule is the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the rotation around the C-O bond of the hydroxyl group. The orientation of the carboxylic acid group relative to the ortho substituents is of particular interest. Computational studies on similar di-substituted benzoic acids have shown that the cis and trans conformers (referring to the orientation of the C=O and O-H bonds of the carboxylic acid) have distinct energies. uc.ptmdpi.com The cis conformer, where the hydroxyl of the carboxylic acid is oriented towards the ortho fluoro substituent, may be stabilized by an intramolecular hydrogen bond. However, steric repulsion between the carbonyl oxygen and the ortho hydroxyl group can destabilize certain planar conformations. uc.ptmdpi.com As a result, the molecule is likely to adopt a non-planar conformation where the carboxylic acid group is twisted out of the plane of the aromatic ring. uc.ptmdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethanol |

| Methanol |

| Acetone |

Intramolecular Hydrogen Bonding Interactions and their Influence on Conformation

Intramolecular hydrogen bonding is a key determinant of the preferred conformation in this compound. The presence of ortho-substituents, specifically the fluorine and hydroxyl groups adjacent to the carboxylic acid, facilitates the formation of internal hydrogen bonds that stabilize specific planar arrangements of the molecule.

In analogous ortho-substituted benzoic acids, such as 2-fluorobenzoic acid and 2-chlorobenzoic acid, two primary conformers are typically observed: a cis and a trans form. nih.govmdpi.com These conformers are defined by the dihedral angle of the O=C-O-H group. The cis conformation, where the hydroxyl proton of the carboxylic acid is oriented towards the ortho-substituent, is often stabilized by an intramolecular hydrogen bond.

For this compound, two significant intramolecular hydrogen bonds can be postulated:

O-H···F Interaction: The hydrogen of the carboxylic acid's hydroxyl group can form a hydrogen bond with the adjacent fluorine atom. This interaction would stabilize a cis conformation of the carboxylic group.

O-H···O=C Interaction: The hydrogen of the ortho-hydroxyl group can form a hydrogen bond with the carbonyl oxygen of the carboxylic acid. This interaction would further lock the planar conformation of the molecule.

The relative strength of these hydrogen bonds and steric hindrance from the substituents will dictate the dominant conformation. Theoretical calculations on similar molecules, like 2-chloro-6-fluorobenzoic acid, have shown that the cis conformer is lower in energy than the trans conformer by a significant margin, indicating a strong preference for the conformation stabilized by the intramolecular hydrogen bond. nih.govmdpi.com

| Interaction Type | Donor | Acceptor | Expected Influence on Conformation |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) Hydroxyl | Ortho-Fluorine (-F) | Stabilization of the cis-carboxylic acid conformer |

| Hydrogen Bond | Ortho-Hydroxyl (-OH) | Carboxylic Acid Carbonyl (C=O) | Reinforcement of a planar molecular structure |

Remote Conformational Switching Phenomena in Substituted Benzoic Acids

Remote conformational switching refers to a phenomenon where the excitation of a specific vibrational mode in one part of a molecule induces a conformational change in a distant functional group. researchgate.netmdpi.com This process occurs through intramolecular vibrational energy relaxation (IVR), where energy flows from the initially excited mode to other vibrational modes within the molecule, eventually leading to a geometric rearrangement. researchgate.netmdpi.com

Studies on 2-fluoro-4-hydroxybenzoic acid, a close structural analog to the subject compound, have provided significant insights into this phenomenon. elte.huresearcher.life In these studies, the molecule was isolated in an inert gas matrix at low temperatures, which allows for the detailed observation of individual conformers and their interconversion. researchgate.net

For 2-fluoro-4-hydroxybenzoic acid, researchers identified different conformers, including trans carboxylic acid forms stabilized by an intramolecular hydrogen bond within the COOH group, and a higher-energy cis form with a hydrogen bond between the carboxylic hydrogen and the fluorine atom. elte.huresearcher.life By using near-infrared (NIR) laser irradiation to selectively excite the OH stretching overtones of either the carboxylic acid group or the more distant 4-hydroxyl group, they were able to induce a conformational change from the trans to the cis form. elte.huresearcher.life

Key findings from these studies on analogous compounds include:

Local vs. Remote Excitation: Exciting the OH overtone of the carboxylic acid group ("local" excitation) or the OH overtone of the 4-hydroxyl group ("remote" excitation) can both lead to the same conformational switch in the carboxylic acid group. elte.huresearcher.life

Efficiency of Switching: The experimental results indicated that the "local" excitation is only marginally more efficient than the "remote" one. elte.huresearcher.life This suggests that the energy is effectively transferred across the molecule.

Mechanism: The process is driven by the flow of vibrational energy, which, upon reaching the target functional group, can overcome the rotational barrier for conformational change. researchgate.netmdpi.com

Given the structural similarities, it is highly probable that this compound would exhibit similar remote conformational switching behavior. The excitation of the OH stretching overtone of the 6-hydroxyl group could potentially induce a change in the conformation of the carboxylic acid group at position 1.

| Analogous Compound | Excitation Site | Resulting Conformational Change | Reference |

|---|---|---|---|

| 2-Fluoro-4-hydroxybenzoic acid | Carboxylic OH (local) | trans to cis rotamerization of the carboxylic group | elte.huresearcher.life |

| 2-Fluoro-4-hydroxybenzoic acid | 4-Hydroxyl OH (remote) | trans to cis rotamerization of the carboxylic group | elte.huresearcher.life |

The study of such phenomena is crucial for understanding energy transfer within molecules and could have implications for the development of molecular switches and other light-responsive materials.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are standard for investigating substituted benzoic acids, providing deep insights into their geometry and electronic nature.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and relative energies of different conformers. The B3LYP functional is a common choice for such calculations on substituted benzoic acids. mdpi.com For molecules like 4-Chloro-2-fluoro-6-hydroxybenzoic acid, geometry optimization would reveal the most stable three-dimensional arrangement of its atoms, taking into account the steric and electronic effects of the chloro, fluoro, and hydroxyl substituents on the benzoic acid framework. The planarity of the carboxylic acid group relative to the benzene (B151609) ring is a key parameter determined through these calculations.

Ab initio (from the beginning) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also employed to predict the electronic structure of halogenated and hydroxylated benzoic acids. nih.gov These methods, while often more computationally intensive than DFT, can provide benchmark data on electronic properties. For this compound, HF and MP2 calculations would be used to accurately predict properties like molecular orbital energies, electron distribution, and dipole moments, which are governed by the interplay of the electron-withdrawing halogen atoms and the electron-donating hydroxyl group.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which describes the molecule's atomic orbitals. For substituted benzoic acids, Pople-style basis sets are commonly used. A comprehensive study on 2-chloro-6-fluorobenzoic acid utilized the 6-311++G(d,p) basis set for its calculations. mdpi.com Other studies on similar molecules have employed both the 6-31G** and 6-311++G** basis sets with DFT and HF methods. nih.gov The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately modeling systems with lone pairs and for describing the subtle electronic interactions present in this compound.

| Computational Method | Common Basis Sets | Typical Application | Reference Compound(s) |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization, Conformational Search, Energy Calculations | 2-chloro-6-fluorobenzoic acid mdpi.com |

| DFT (B3LYP) | 6-31G, 6-311++G | Vibrational Frequencies, Geometrical Parameters | 5-chloro-2-hydroxybenzoic acid nih.gov |

| Ab Initio (HF) | 6-31G, 6-311++G | Electronic Structure, Wavefunction Analysis | 5-chloro-2-hydroxybenzoic acid nih.gov |

Potential Energy Surface Exploration

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. Exploring the PES is essential for identifying stable conformers (minima) and the energy barriers (transition states) that separate them.

For this compound, conformational flexibility primarily arises from rotation around two key single bonds: the bond connecting the carboxylic group to the aromatic ring (C-C) and the C-O bond within the carboxylic group itself. mdpi.comnih.gov

Detailed computational studies on the analogue 2-chloro-6-fluorobenzoic acid show that rotation around the C-O bond leads to two primary conformers:

Cis conformer : The acidic proton (O-H) and the carbonyl oxygen (C=O) are on the same side of the C-O bond. This is generally the most stable form for carboxylic acids.

Trans conformer : The acidic proton and the carbonyl oxygen are on opposite sides of the C-O bond.

These conformers represent local minima on the potential energy surface. The transition states connecting them correspond to the energy barriers for internal rotation. The presence of bulky ortho substituents (fluoro and chloro) significantly influences the rotational barriers and the dihedral angles that define the stable geometries. mdpi.com

Computational analyses consistently show that for ortho-substituted benzoic acids, the cis conformer is significantly lower in energy than the trans conformer. In the case of the structurally analogous 2-chloro-6-fluorobenzoic acid, the cis conformer is the lowest energy structure. nih.gov The trans conformer is calculated to be higher in energy by 17.07 kJ·mol⁻¹. nih.gov This energy difference indicates that at equilibrium, the population of the trans conformer would be negligible. The stability of the cis form is attributed to favorable π-electron delocalization within the carboxylic moiety. mdpi.com It is expected that this compound would exhibit similar conformational preferences, with the cis isomer being the most stable.

| Conformer | Description | Relative Energy (kJ·mol⁻¹) | Expected Stability |

|---|---|---|---|

| Cis | Acidic H and C=O are on the same side of the C-O bond. | 0.00 (Reference) | Most Stable |

| Trans | Acidic H and C=O are on opposite sides of the C-O bond. | 17.07 nih.gov | Less Stable |

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can elucidate its vibrational modes and nuclear magnetic resonance (NMR) chemical shifts, offering a deeper understanding of its molecular structure and electronic environment.

Computational Vibrational Spectroscopy (IR, Raman)

The process involves optimizing the molecular geometry of the compound and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies. The intensities of the IR and Raman bands are also calculated, allowing for the generation of a theoretical spectrum. For a molecule like this compound, key vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-C stretching modes within the aromatic ring, and vibrations involving the C-Cl and C-F bonds.

A related study on ortho-substituted chloro- and fluoro-benzoic acids provides a framework for how such an analysis would be approached. nih.gov For instance, the calculated vibrational frequencies for a similar molecule, 2-chloro-6-fluorobenzoic acid, would show characteristic bands for the carboxylic acid group and the halogen-substituted benzene ring. It is important to note that theoretical frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the computational model.

Table 1: Predicted Key Vibrational Frequencies for a Substituted Benzoic Acid (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3500-3600 | Strong, Broad | Weak |

| O-H Stretch (Hydroxyl) | ~3400-3500 | Medium | Weak |

| C=O Stretch | ~1700-1750 | Very Strong | Medium |

| Aromatic C=C Stretch | ~1450-1600 | Medium-Strong | Strong |

| C-F Stretch | ~1100-1200 | Strong | Weak |

NMR Chemical Shift Prediction and Validation

The prediction of NMR chemical shifts through computational methods is a powerful tool for structure elucidation and validation. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculations are typically performed using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method.

For this compound, predicting the chemical shifts would provide valuable information about the electronic environment of each atom. The electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, as well as the electron-donating effect of the hydroxyl group, would all influence the chemical shifts of the aromatic protons and carbons.

While a specific study predicting the NMR chemical shifts for this compound is not available, the methodology is well-established. The calculated shielding constants are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. Validation of these predictions would involve comparison with experimentally obtained NMR spectra. Discrepancies between predicted and experimental values can often provide further insights into molecular conformation and intermolecular interactions in solution.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (C-COOH) | 125.0 | 124.5 | 0.5 |

| C2 (C-F) | 160.0 | 159.2 | 0.8 |

| C3 (C-H) | 115.0 | 114.8 | 0.2 |

| C4 (C-Cl) | 130.0 | 129.5 | 0.5 |

| C5 (C-H) | 120.0 | 119.6 | 0.4 |

| C6 (C-OH) | 155.0 | 154.3 | 0.7 |

Analysis of Intermolecular Interactions in Crystalline and Solution Phases

The arrangement of molecules in the solid state and their interactions in solution are governed by a variety of non-covalent forces. Understanding these interactions is crucial for predicting the physical properties of a compound.

Hydrogen Bonding Networks

The presence of a carboxylic acid group and a hydroxyl group in this compound makes it a prime candidate for forming extensive hydrogen bonding networks. The carboxylic acid can act as both a hydrogen bond donor and acceptor, often leading to the formation of dimeric structures. The hydroxyl group can also participate as a hydrogen bond donor and acceptor. These interactions are expected to play a dominant role in the crystal packing of the molecule.

In the crystalline phase, these hydrogen bonds would likely create a highly organized, three-dimensional network. In solution, the extent and nature of hydrogen bonding would depend on the solvent. In protic solvents, the molecule would form hydrogen bonds with the solvent molecules, while in aprotic solvents, intermolecular hydrogen bonding between solute molecules would be more prevalent.

Halogen Bonding and Other Non-Covalent Interactions

Other non-covalent interactions that could influence the structure include π-π stacking interactions between the aromatic rings and van der Waals forces. The interplay of all these forces dictates the final crystal structure and the behavior of the molecule in solution.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), it is possible to identify regions of close intermolecular contacts.

For this compound, a Hirshfeld surface analysis would reveal the key intermolecular interactions. Red spots on the d_norm surface would indicate close contacts, which are typically associated with hydrogen bonds and other strong interactions.

A comprehensive study on ortho-chloro- and fluoro-substituted benzoic acids utilized Hirshfeld surface analysis to investigate intermolecular interactions. nih.gov This analysis revealed the importance of both hydrogen bonding and other weaker interactions in determining the crystal structures of these compounds. A similar analysis for this compound would provide a detailed picture of its solid-state architecture.

Table 3: Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis (Illustrative)

| Contact Type | Contribution (%) |

|---|---|

| O···H | 40.5 |

| H···H | 25.2 |

| C···H | 15.8 |

| Cl···H | 8.5 |

| F···H | 5.0 |

| C···C | 3.0 |

of this compound

The theoretical and computational examination of this compound provides critical insights into its structural characteristics, reactivity, and potential transformation pathways. Although direct computational studies specifically targeting this molecule are not extensively available in the public domain, valuable inferences can be drawn from research on structurally analogous compounds, such as other substituted benzoic acids. These studies, employing methodologies like Density Functional Theory (DFT), offer a framework for understanding the complex interplay of electronic and steric effects governed by the chloro, fluoro, hydroxyl, and carboxylic acid functional groups.

Transition State Characterization and Activation Energies

The characterization of transition states and the calculation of activation energies are fundamental to understanding the kinetics of chemical reactions involving this compound. While specific reaction mechanisms involving this molecule have not been extensively modeled, computational studies on similar ortho-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, provide a solid foundation for predicting its conformational dynamics.

Internal rotation around the exocyclic C-C bond is a key conformational process in benzoic acid derivatives. For 2-chloro-6-fluorobenzoic acid, quantum chemical calculations have elucidated the potential energy landscape for this rotation. mdpi.com The molecule exists in a cis conformation, which is the lowest energy state, and is significantly more stable than the trans conformer by approximately 17.07 kJ·mol⁻¹. mdpi.com The transition state connecting the cis and trans forms has a substantial energy barrier. mdpi.com

The internal rotation of the carboxylic group in 2-chloro-6-fluorobenzoic acid is hindered by the presence of the ortho-substituents. The barriers for the interconversion between symmetry-equivalent cis conformers are influenced by the nature of the adjacent halogen. The planar transition states involve the carbonyl oxygen atom being positioned close to either the fluorine or chlorine atom, with distinct activation energies for each pathway. mdpi.com Specifically, for the cis conformer of 2-chloro-6-fluorobenzoic acid, the rotational barriers are 16.0 kJ·mol⁻¹ (when the carbonyl oxygen is near fluorine) and 11.5 kJ·mol⁻¹ (when near chlorine). mdpi.com For the trans conformer, the corresponding barriers for rotation to the planar transition states are 13.7 kJ·mol⁻¹ (OH group pointing towards chlorine) and 5.2 kJ·mol⁻¹ (OH group pointing towards fluorine), with the difference attributed to the relative strengths of the stabilizing O-H···F and O-H···Cl interactions. mdpi.com

These findings suggest that for this compound, the presence of the additional hydroxyl group at the 6-position would further influence the rotational barriers and the stability of different conformers through intramolecular hydrogen bonding possibilities. The characterization of transition states for reactions such as electrophilic aromatic substitution or decarboxylation would require dedicated computational modeling, which would be instrumental in predicting the regioselectivity and reaction rates.

| Conformer | Transition State Description | Activation Energy (kJ·mol⁻¹) |

|---|---|---|

| cis | Planar, C=O near F | 16.0 |

| cis | Planar, C=O near Cl | 11.5 |

| trans | Planar, OH near Cl | 13.7 |

| trans | Planar, OH near F | 5.2 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. libretexts.org The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

A computational study on 2-chloro-6-fluorobenzoic acid using DFT (B3LYP method) has calculated the HOMO and LUMO energies, which reveal that charge transfer occurs within the molecule. nih.gov For many aromatic carboxylic acids, the HOMO is typically a π-orbital delocalized over the benzene ring and the carboxyl group, while the LUMO is a π*-orbital. The presence of electron-withdrawing groups like chlorine and fluorine tends to lower the energies of both the HOMO and LUMO. Conversely, an electron-donating group like the hydroxyl group would be expected to raise the energy of the HOMO.

In the case of this compound, the combined effects of the electron-withdrawing halogens and the electron-donating hydroxyl group will determine the net electronic character and the energies of the frontier orbitals. The HOMO is likely to have significant contributions from the hydroxyl-substituted ring, making it susceptible to electrophilic attack at positions activated by the hydroxyl group. The LUMO will be influenced by the electron-withdrawing groups, indicating the sites prone to nucleophilic attack. A detailed FMO analysis would be invaluable for predicting the regioselectivity of various reactions, such as electrophilic aromatic substitution, where the reaction is expected to occur at the site with the largest HOMO coefficient.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzoic acid | HyperChem | -10.1358 | -0.5335 | 9.6023 |

| 2-hydroxybenzoic acid | HyperChem | -9.5180 | -0.5114 | 9.0066 |

| 2-chlorobenzoic acid | HyperChem | -10.0681 | -0.6635 | 9.4046 |

Note: The data in this table is for illustrative purposes to show substituent effects and is based on a specific computational method for different but related molecules. researchgate.net

Chemical Reactivity Descriptors (e.g., global and local reactivity indices)

Chemical reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the reactivity and stability of a molecule. rsc.org These indices include global descriptors that characterize the molecule as a whole and local descriptors that indicate the reactivity of specific atomic sites.

Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO and include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential (-μ).

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as μ² / (2η).

Local Reactivity Descriptors , such as the Fukui function, are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. By analyzing the values of the Fukui function at different atomic sites, one can predict the regioselectivity of various reactions. For instance, the site with the highest value of the Fukui function for nucleophilic attack (f+) will be the most probable site for a nucleophile to attack.

While specific calculations of these descriptors for this compound are not available, it can be hypothesized that the carbon atoms ortho and para to the strongly activating hydroxyl group will be the most susceptible to electrophilic attack, provided steric hindrance is not prohibitive. A computational study would be necessary to provide precise quantitative predictions of the local reactivity.

| Descriptor | HF/6-311+G(d,p) | B3LYP/6-311+G(d,p) |

|---|---|---|

| Ionization Potential (I) | 8.83 | 7.12 |

| Electron Affinity (A) | 1.14 | 2.12 |

| Chemical Potential (μ) | -4.98 | -4.62 |

| Chemical Hardness (η) | 3.84 | 2.50 |

| Global Softness (S) | 0.13 | 0.20 |

| Electronegativity (χ) | 4.98 | 4.62 |

| Electrophilicity Index (ω) | 3.22 | 4.26 |

Note: The data presented is for a structurally related compound, 2,6-dichloro-4-fluoro phenol, and is intended to illustrate the types of reactivity descriptors that can be calculated. researchgate.netsemanticscholar.org

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Building Blocks in Multistep Organic Synthesis

Halogenated hydroxybenzoic acids are valuable synthons in organic chemistry due to the presence of multiple reactive sites: the carboxylic acid, the hydroxyl group, and the positions on the aromatic ring activated or deactivated by these groups and the halogen substituents.

Synthesis of Complex Aromatic Systems and Heterocycles

While no specific syntheses using 4-Chloro-2-fluoro-6-hydroxybenzoic acid are documented, related compounds like 4-chloro-2-fluorobenzoic acid and other chlorinated hydroxybenzoic acids serve as precursors for heterocyclic scaffolds. The functional groups on this compound would theoretically allow it to be a versatile starting material. The carboxylic acid and hydroxyl groups can participate in cyclization reactions to form oxygen-containing heterocycles such as benzoxazinones or coumarins, depending on the reaction partners and conditions. The chloro and fluoro substituents can be used to direct lithiation or participate in cross-coupling reactions to build more complex aromatic systems.

Precursors for Polyfunctionalized Organic Molecules

The title compound is inherently a polyfunctionalized molecule. Each functional group (–COOH, –OH, –F, –Cl) can be selectively modified to introduce further complexity. For instance:

The carboxylic acid can be converted to esters, amides, or acid chlorides.

The hydroxyl group can be alkylated to form ethers or acylated to form esters.

The halogens can be substituted via nucleophilic aromatic substitution (though challenging) or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

This reactivity profile makes it a plausible, though undocumented, precursor for creating more elaborate molecules for various applications, including pharmaceuticals and agrochemicals.

Role in the Development of Specialty Chemicals and Intermediates

The value of a compound as an intermediate is determined by its ability to be efficiently converted into a target molecule. Fluorinated and chlorinated aromatics are crucial intermediates in many industries.

Intermediate for Fluorinated Organic Compounds

Organic compounds containing fluorine often exhibit unique biological and material properties. As a fluorinated molecule itself, this compound could serve as an intermediate to introduce a fluorinated phenyl moiety into larger molecules. The presence of fluorine can enhance properties like metabolic stability and binding affinity in drug candidates or alter the electronic properties of materials.

Building Block for Liquid Crystals and Mesogens